

Unraveling the Crystal Architecture of δ -Thulium Sulfide (Tm_2S_3): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Thulium sulfide (Tm_2S_3)

Cat. No.: B077983

[Get Quote](#)

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive analysis of the crystal structure of the δ -polymorph of Thulium(III) Sulfide (Tm_2S_3). This document outlines the precise atomic arrangement, details the experimental methodologies for its characterization, and presents all quantitative data in a clear, tabular format.

Thulium sulfide (Tm_2S_3) is a member of the rare-earth sesquisulfide family, which is gaining attention for its potential applications in electronics and optoelectronics. A thorough understanding of its crystal structure is paramount for predicting and tuning its physical and chemical properties. The δ -phase of Tm_2S_3 is a stable modification that crystallizes in a monoclinic system.^[1]

Crystal Structure of δ -Thulium Sulfide

The δ -modification of thulium sesquisulfide, $\delta\text{-Tm}_2\text{S}_3$, has been definitively characterized through single-crystal X-ray diffraction analysis.^{[2][3]} It is isostructural with $\delta\text{-Ho}_2\text{S}_3$ and belongs to the centrosymmetric space group $P2_1/m$.^{[1][2][3]}

The crystal structure is a complex three-dimensional framework. The thulium atoms in the lattice exhibit two distinct coordination environments. Half of the Tm atoms are coordinated by six sulfur atoms, forming distorted octahedra. The other half of the Tm atoms are coordinated by seven sulfur atoms, creating monocapped trigonal prisms.^{[2][3]} The sulfur atoms, in turn, are coordinated by four or five thulium atoms. These coordination polyhedra (distorted

octahedra and monocapped trigonal prisms) share edges, forming infinite columns that extend along the b-axis of the monoclinic cell.[\[2\]](#)[\[3\]](#)

Crystallographic Data

The fundamental crystallographic data for $\delta\text{-Tm}_2\text{S}_3$ are summarized in the table below.

Parameter	Value
Crystal System	Monoclinic
Space Group	$P2_1/m$
a (Å)	10.0626(14)
b (Å)	3.9675(5)
c (Å)	17.396(2)
β (°)	98.655(11)
Unit Cell Volume (Å ³)	686.60(16)
Z	6

Table 1: Crystallographic data for $\delta\text{-Tm}_2\text{S}_3$.[\[2\]](#)[\[3\]](#)

Atomic Coordinates and Displacement Parameters

The precise positions of the thulium and sulfur atoms within the unit cell are crucial for a complete understanding of the structure. The following table details the atomic coordinates and equivalent isotropic displacement parameters for $\delta\text{-Tm}_2\text{S}_3$.

Atom	Wyckoff Position	x	y	z	U(eq) [Å ²]
Tm1	2e	0.1248(1)	1/4	0.4912(1)	0.011(1)
Tm2	2e	0.2185(1)	1/4	0.1983(1)	0.012(1)
Tm3	2e	0.5291(1)	1/4	0.3394(1)	0.011(1)
S1	2e	0.0452(4)	1/4	0.3168(2)	0.013(1)
S2	2e	0.1798(4)	1/4	0.0199(2)	0.013(1)
S3	2e	0.3547(4)	1/4	0.4682(2)	0.014(1)
S4	2e	0.3891(4)	1/4	0.1382(2)	0.012(1)
S5	2e	0.6978(4)	1/4	0.2011(2)	0.013(1)

Table 2: Atomic coordinates and equivalent isotropic displacement parameters for δ -Tm₂S₃. All atoms occupy the Wyckoff position 2e (x, 1/4, z).[\[2\]](#)[\[3\]](#)

Experimental Protocols

The determination of the crystal structure of δ -Tm₂S₃ involves two primary experimental stages: the synthesis of high-quality single crystals and their subsequent analysis using X-ray diffraction.

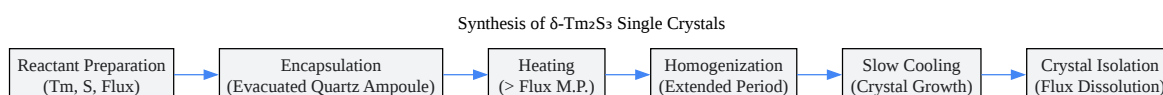
Synthesis of δ -Tm₂S₃ Single Crystals

High-quality single crystals of δ -Tm₂S₃ can be obtained as a by-product during the investigation of the ternary Tm-Ni-S system.[\[2\]](#)[\[3\]](#) A general approach for the synthesis of rare-earth sesquisulfides involves high-temperature solid-state reactions.[\[1\]](#)

A reproducible method for obtaining single crystals is the flux growth method:

- **Reactant Preparation:** Stoichiometric amounts of high-purity thulium metal and elemental sulfur are mixed with a suitable flux, such as potassium iodide (KI).
- **Encapsulation:** The mixture is placed in a quartz ampoule, which is then evacuated to a high vacuum and sealed.

- **Heating Profile:** The sealed ampoule is placed in a programmable furnace and heated slowly to a temperature above the melting point of the flux (e.g., 850-1000 °C).
- **Homogenization:** The temperature is held for an extended period (e.g., 72-100 hours) to ensure a homogeneous melt.
- **Crystal Growth:** The furnace is then cooled very slowly (e.g., 2-5 °C/hour) to a temperature below the solidification point of Tm_2S_3 but above the melting point of the flux. This slow cooling allows for the formation of well-defined single crystals.
- **Isolation:** Once cooled to room temperature, the flux is dissolved using a suitable solvent (e.g., deionized water or ethanol), and the $\delta\text{-Tm}_2\text{S}_3$ single crystals are isolated.



[Click to download full resolution via product page](#)

A flowchart of the flux growth synthesis protocol for $\delta\text{-Tm}_2\text{S}_3$ single crystals.

Single-Crystal X-ray Diffraction Analysis

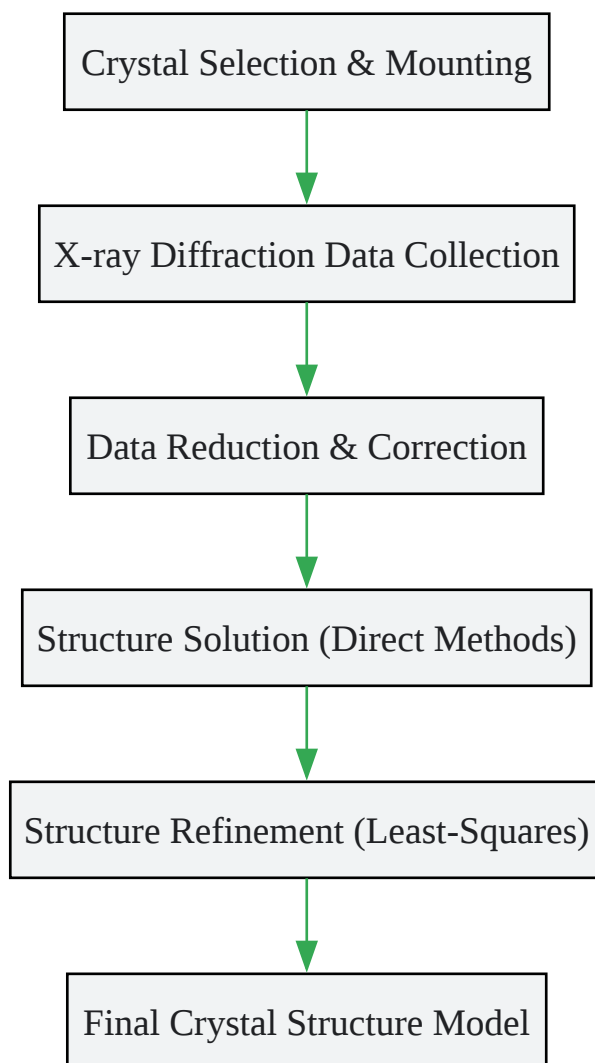
The crystal structure of $\delta\text{-Tm}_2\text{S}_3$ was determined using single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

The general workflow for single-crystal XRD analysis is as follows:

- **Crystal Selection and Mounting:** A suitable single crystal of $\delta\text{-Tm}_2\text{S}_3$ is carefully selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an automated four-circle X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected by rotating the crystal and the detector.

- **Data Reduction:** The raw diffraction data are processed to correct for various experimental factors, such as background scattering, absorption, and Lorentz-polarization effects. This step yields a set of indexed reflections with their corresponding intensities.
- **Structure Solution:** The processed data are used to solve the crystal structure. For $\delta\text{-Tm}_2\text{S}_3$, direct methods can be employed to determine the initial positions of the atoms.
- **Structure Refinement:** The initial structural model is refined using a least-squares method, typically the Rietveld refinement method for powder diffraction, but a similar principle is applied for single-crystal data. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction intensities.

Single-Crystal XRD Workflow

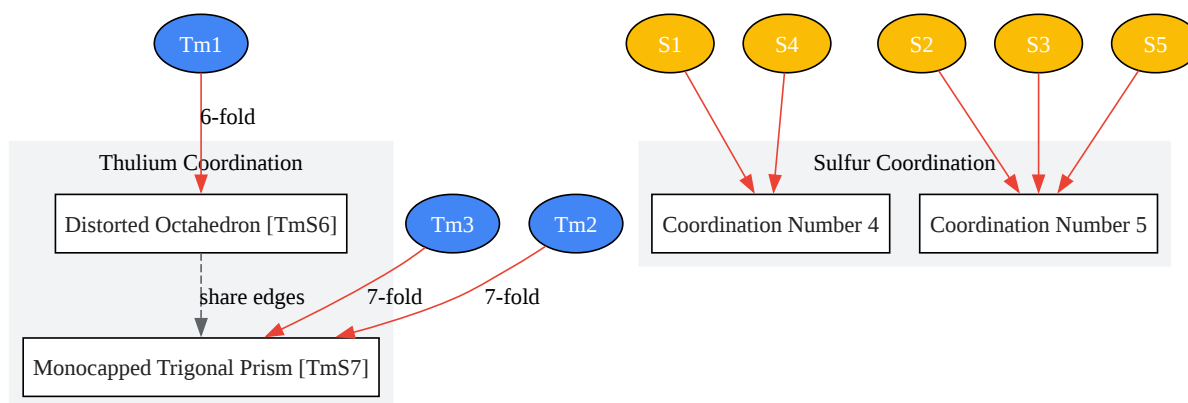


[Click to download full resolution via product page](#)

A schematic of the experimental workflow for single-crystal X-ray diffraction analysis.

Structural Relationships and Coordination

The coordination polyhedra of the thulium and sulfur atoms are the fundamental building blocks of the δ -Tm₂S₃ crystal structure. The diagram below illustrates the coordination environments and their connectivity.



[Click to download full resolution via product page](#)

A diagram illustrating the coordination environments of Thulium and Sulfur in δ -Tm₂S₃.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thulium sulfide (Tm₂S₃) | 12166-30-2 | Benchchem [[benchchem.com](https://www.benchchem.com)]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Flux method growth of bulk MoS₂ single crystals and their application as a saturable absorber - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Unraveling the Crystal Architecture of δ -Thulium Sulfide (Tm₂S₃): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077983#thulium-sulfide-tm2s3-crystal-structure-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com